molecular formula C17H23N5 B2618207 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine CAS No. 2415526-90-6

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Numéro de catalogue B2618207
Numéro CAS: 2415526-90-6
Poids moléculaire: 297.406
Clé InChI: OKVADNOASNOHHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BDP is a small molecule that has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

Mécanisme D'action

The exact mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions may contribute to the antipsychotic, anxiolytic, and antidepressant effects of BDP.
Biochemical and Physiological Effects
BDP has been found to exhibit a range of biochemical and physiological effects. In animal studies, BDP has been shown to reduce locomotor activity, increase social interaction, and decrease anxiety-like behavior. BDP has also been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its pharmacological effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BDP in lab experiments is its well-characterized pharmacological profile. BDP has been extensively studied and its pharmacological effects are well understood. However, one limitation of using BDP in lab experiments is its potential toxicity. BDP has been found to be toxic at high doses, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on BDP. One area of interest is the development of more potent and selective BDP analogs. Another area of interest is the investigation of the potential use of BDP in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.

Méthodes De Synthèse

BDP can be synthesized using a variety of methods, including the reaction of 3-amino-6-chloropyridazine with benzylpiperazine in the presence of sodium hydride, followed by the alkylation of the resulting intermediate with dimethyl sulfate. Alternatively, BDP can be synthesized using a one-pot reaction of 3-amino-6-chloropyridazine, benzylpiperazine, and dimethyl sulfate in the presence of potassium carbonate.

Applications De Recherche Scientifique

BDP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. BDP has also been investigated for its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression.

Propriétés

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20(2)16-8-9-17(19-18-16)22-12-10-21(11-13-22)14-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVADNOASNOHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.